An In-depth Technical Guide to the Physical Properties of 2-(Pyridin-3-yl)benzoic Acid
An In-depth Technical Guide to the Physical Properties of 2-(Pyridin-3-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Pyridin-3-yl)benzoic acid, a biphenyl-like heterocyclic compound, is a molecule of interest in medicinal chemistry and materials science. Its structural motif, featuring a benzoic acid moiety linked to a pyridine ring, imparts a unique combination of acidic and basic functionalities, influencing its physicochemical properties and potential biological interactions. This technical guide provides a comprehensive overview of the known physical properties of 2-(Pyridin-3-yl)benzoic acid, including experimental and computed data. Detailed methodologies for the determination of these properties are also presented to aid in further research and application.
Core Physical and Chemical Properties
The fundamental identifiers and computed properties of 2-(Pyridin-3-yl)benzoic acid are summarized below. These values provide a foundational understanding of the molecule's size, shape, and electronic characteristics.
| Property | Value | Source |
| IUPAC Name | 2-pyridin-3-ylbenzoic acid | PubChem[1] |
| CAS Number | 134363-45-4 | PubChem[1] |
| Molecular Formula | C₁₂H₉NO₂ | PubChem[1] |
| Molecular Weight | 199.21 g/mol | PubChem[1] |
| Exact Mass | 199.063328530 Da | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Topological Polar Surface Area | 50.2 Ų | PubChem[1] |
| Complexity | 230 | PubChem[1] |
Experimentally Determined and Calculated Physical Properties
This section details key physical properties that are crucial for the handling, formulation, and development of 2-(Pyridin-3-yl)benzoic acid.
Melting Point
The melting point is a critical indicator of purity and is essential for various stages of drug development, including formulation and stability studies.
| Property | Value | Method | Source |
| Melting Point | 185 °C | Experimental | chemBlink[2] |
Boiling Point
| Property | Value | Method |
| Boiling Point | 409.0±28.0 °C | Predicted |
Solubility
Solubility is a key determinant of a drug's bioavailability and formulation possibilities.
| Property | Value | Conditions | Method | Source |
| Solubility | 2.2 g/L | 25 °C | Calculated | chemBlink[2] |
The solubility of 2-(pyridin-3-yl)benzoic acid is expected to be pH-dependent due to the presence of both an acidic carboxylic acid group and a basic pyridine ring. It is likely to exhibit higher solubility in both acidic and basic aqueous solutions compared to neutral pH. It is also expected to be soluble in various organic solvents.[3][4][5][6]
Acidity Constant (pKa)
| Property | Value | Method |
| pKa (acidic) | ~4-5 | Predicted (based on benzoic acid, pKa ≈ 4.20)[7][8] |
| pKa (basic) | ~5 | Predicted (based on pyridinium ion, pKa ≈ 5.25)[7] |
Spectral Data
Spectroscopic data is essential for the structural elucidation and confirmation of 2-(Pyridin-3-yl)benzoic acid. While a complete set of experimental spectra for this specific isomer is not widely published, representative data for related compounds and general expectations are described below.
| Technique | Expected Key Features |
| ¹H NMR | Aromatic protons in the range of 7-9 ppm. A broad singlet for the carboxylic acid proton downfield (>10 ppm). |
| ¹³C NMR | Aromatic carbons in the range of 120-150 ppm. A signal for the carboxylic carbon around 165-175 ppm. |
| FTIR | A broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹). A sharp C=O stretch from the carboxylic acid (approx. 1700 cm⁻¹). C=C and C=N stretching vibrations in the aromatic region (approx. 1400-1600 cm⁻¹).[9] |
| Mass Spectrometry | A molecular ion peak [M]⁺ at m/z = 199. Fragmentation patterns corresponding to the loss of COOH (m/z = 154) and other fragments of the pyridine and benzene rings.[10] |
Experimental Protocols
This section outlines detailed methodologies for the determination of the key physical properties of 2-(Pyridin-3-yl)benzoic acid.
Melting Point Determination
The melting point can be determined using a standard capillary melting point apparatus.
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Sample Preparation: A small amount of the crystalline 2-(Pyridin-3-yl)benzoic acid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
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Apparatus: A calibrated digital melting point apparatus.
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Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-20 °C/min initially. Once the approximate melting range is observed, the measurement is repeated with a fresh sample, and the temperature is increased slowly (1-2 °C/min) as it approaches the expected melting point. The temperatures at which the first liquid appears and at which the entire sample becomes liquid are recorded as the melting point range.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a common technique for determining the equilibrium solubility of a compound.
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Materials: 2-(Pyridin-3-yl)benzoic acid, selected solvents (e.g., water, ethanol, DMSO), flasks, a constant temperature shaker bath, and an analytical method for quantification (e.g., HPLC-UV).
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Procedure:
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An excess amount of 2-(Pyridin-3-yl)benzoic acid is added to a known volume of the solvent in a sealed flask.
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The flask is placed in a shaker bath maintained at a constant temperature (e.g., 25 °C) and agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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The suspension is then filtered to remove the undissolved solid.
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The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as HPLC-UV.
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pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the pKa of ionizable compounds.
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Apparatus: A pH meter with a calibrated electrode, a burette, a stirrer, and a beaker.
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Reagents: A standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH), and a solution of 2-(Pyridin-3-yl)benzoic acid of known concentration.
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Procedure:
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A known volume of the 2-(Pyridin-3-yl)benzoic acid solution is placed in a beaker with the pH electrode and stirrer.
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The solution is titrated with the standardized NaOH solution, and the pH is recorded after each addition of titrant.
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To determine the pKa of the pyridinium ion, a separate titration is performed with the standardized HCl solution.
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A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
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Logical Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound like 2-(Pyridin-3-yl)benzoic acid.
Signaling Pathway Context: Potential as a Kinase Inhibitor Intermediate
While no specific signaling pathways directly involving 2-(Pyridin-3-yl)benzoic acid are extensively documented, its structural motifs are present in numerous kinase inhibitors. For instance, the aminopyrimidine scaffold, which can be synthesized from pyridinylbenzoic acid derivatives, is a common core in many tyrosine kinase inhibitors used in cancer therapy. The diagram below illustrates a generalized signaling pathway where such inhibitors act.
References
- 1. 2-(Pyridin-3-yl)benzoic acid | C12H9NO2 | CID 2760505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS # 134363-45-4, 2-(3-Pyridyl)benzoic acid - chemBlink [chemblink.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 8. global.oup.com [global.oup.com]
- 9. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
